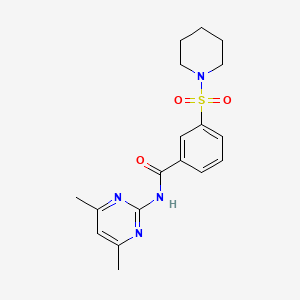

N-(4,6-dimethylpyrimidin-2-yl)-3-(piperidin-1-ylsulfonyl)benzamide

Beschreibung

N-(4,6-dimethylpyrimidin-2-yl)-3-(piperidin-1-ylsulfonyl)benzamide is a synthetic small molecule characterized by a benzamide core linked to a 4,6-dimethylpyrimidin-2-yl group via a sulfonamide bridge, with a piperidin-1-ylsulfonyl substituent at the 3-position of the benzamide ring.

Eigenschaften

IUPAC Name |

N-(4,6-dimethylpyrimidin-2-yl)-3-piperidin-1-ylsulfonylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N4O3S/c1-13-11-14(2)20-18(19-13)21-17(23)15-7-6-8-16(12-15)26(24,25)22-9-4-3-5-10-22/h6-8,11-12H,3-5,9-10H2,1-2H3,(H,19,20,21,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXWJBPXVHYGHMF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)NC(=O)C2=CC(=CC=C2)S(=O)(=O)N3CCCCC3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N4O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,6-dimethylpyrimidin-2-yl)-3-(piperidin-1-ylsulfonyl)benzamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the 4,6-dimethylpyrimidine-2-amine, which is then reacted with 3-(piperidin-1-ylsulfonyl)benzoyl chloride under appropriate conditions to yield the target compound. The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and the presence of a base like triethylamine to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of N-(4,6-dimethylpyrimidin-2-yl)-3-(piperidin-1-ylsulfonyl)benzamide may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often employing continuous flow reactors and automated systems to ensure consistent quality and yield. The use of high-purity reagents and stringent quality control measures are essential to meet industrial standards.

Analyse Chemischer Reaktionen

Types of Reactions

N-(4,6-dimethylpyrimidin-2-yl)-3-(piperidin-1-ylsulfonyl)benzamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

Reduction: Reduction reactions can target the sulfonyl group, potentially converting it to a sulfide.

Substitution: The aromatic benzamide moiety can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents such as lithium aluminum hydride for reduction. Substitution reactions may involve halogenating agents or nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfonyl group can yield sulfoxides or sulfones, while substitution reactions on the benzamide ring can introduce various functional groups, leading to a diverse array of derivatives.

Wissenschaftliche Forschungsanwendungen

Antiviral Activity

One of the significant applications of N-(4,6-dimethylpyrimidin-2-yl)-3-(piperidin-1-ylsulfonyl)benzamide is its potential antiviral properties. Research indicates that derivatives of this compound have been synthesized and evaluated for their efficacy against viruses such as the Ebola virus. In vitro studies have shown that certain analogs exhibit potent anti-Ebola activity by inhibiting viral entry into host cells, with effective concentrations (EC50) in the low micromolar range .

Cancer Therapeutics

The compound has also been investigated for its anticancer properties. Studies have suggested that it may act as a modulator of specific signaling pathways involved in cancer cell proliferation and survival. For instance, compounds with similar structural features have demonstrated the ability to inhibit tumor growth in various cancer cell lines through apoptosis induction and cell cycle arrest mechanisms .

Binding Affinity Studies

Molecular docking studies have provided insights into the binding affinity of this compound to target proteins involved in viral entry and cancer progression. For example, docking simulations have revealed critical interactions between the compound and the NPC1 protein, which is essential for Ebola virus entry into cells .

Case Studies and Research Findings

Wirkmechanismus

The mechanism of action of N-(4,6-dimethylpyrimidin-2-yl)-3-(piperidin-1-ylsulfonyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological context in which the compound is used. For example, in medicinal chemistry, it may inhibit a particular enzyme involved in disease progression, thereby exerting its therapeutic effects.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with structurally related derivatives, focusing on molecular properties, synthesis, and biological activity.

Structural and Molecular Comparisons

Key Observations :

- The target compound’s piperidin-1-ylsulfonyl group distinguishes it from analogs with aromatic or halogenated substituents. This moiety may improve solubility and reduce cytotoxicity compared to derivatives like SPIII-5ME-AC, which exhibited cytotoxicity in MT-4 cells .

- Substituents such as methoxy (3g) or nitro (Compound 4) groups influence electronic properties and reactivity. For example, the nitro group in Compound 4 could enhance oxidative stress-mediated antimicrobial activity .

Biologische Aktivität

N-(4,6-dimethylpyrimidin-2-yl)-3-(piperidin-1-ylsulfonyl)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its mechanisms, efficacy, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a pyrimidine ring substituted at positions 4 and 6 with methyl groups, a sulfonamide linkage to a piperidine ring, and a benzamide moiety. This unique structure contributes to its interaction with various biological targets.

Antiviral Activity

Research indicates that compounds similar to N-(4,6-dimethylpyrimidin-2-yl)-3-(piperidin-1-ylsulfonyl)benzamide exhibit significant antiviral properties. For instance, studies on related piperidine derivatives have shown promising activity against the Ebola virus. Compounds demonstrated EC50 values as low as 0.64 µM, indicating potent inhibition of viral entry mechanisms through interactions with the Niemann-Pick C1 (NPC1) protein, crucial for viral pathogenesis .

Antitumor Activity

In vitro studies have highlighted the antitumor potential of benzamide derivatives. Compounds structurally related to N-(4,6-dimethylpyrimidin-2-yl)-3-(piperidin-1-ylsulfonyl)benzamide have been shown to induce apoptosis in cancer cells by upregulating cleaved caspase-3 and HIF-1α expression. For example, derivatives with IC50 values around 0.12 µM were found to effectively promote tumor cell apoptosis .

Enzyme Inhibition

The sulfonamide group in the compound is known for its enzyme inhibitory properties. Studies indicate that similar compounds exhibit inhibitory activity against acetylcholinesterase (AChE) and urease enzymes. This suggests potential applications in treating conditions like Alzheimer's disease and other metabolic disorders .

The mechanisms underlying the biological activities of N-(4,6-dimethylpyrimidin-2-yl)-3-(piperidin-1-ylsulfonyl)benzamide involve:

- Viral Entry Inhibition : The compound likely interferes with viral entry by binding to NPC1, disrupting cholesterol distribution within cells and thereby inhibiting viral fusion and entry.

- Induction of Apoptosis : The activation of apoptotic pathways through caspase activation indicates that the compound can trigger programmed cell death in tumor cells.

- Enzyme Interaction : The sulfonamide moiety's ability to inhibit key enzymes suggests a mechanism that could be exploited for therapeutic benefits in various diseases.

Case Study: Anti-Ebola Activity

A study demonstrated that compounds structurally similar to N-(4,6-dimethylpyrimidin-2-yl)-3-(piperidin-1-ylsulfonyl)benzamide significantly inhibited Ebola virus entry with EC50 values ranging from 0.64 µM to 0.93 µM. These findings were supported by docking studies that revealed strong binding interactions with NPC1 .

Case Study: Antitumor Efficacy

Another investigation into benzamide derivatives reported significant antitumor activity with IC50 values as low as 0.12 µM against HepG2 cells. The study concluded that these compounds could serve as effective agents in cancer therapy due to their ability to induce apoptosis through specific molecular pathways .

Data Summary Table

| Activity Type | Compound | EC50/IC50 Value (µM) | Mechanism |

|---|---|---|---|

| Antiviral | Similar Compounds | 0.64 - 0.93 | NPC1 Inhibition |

| Antitumor | Related Benzamides | 0.12 - 0.13 | Apoptosis Induction |

| Enzyme Inhibition | Sulfonamide Derivatives | Varies (not specified) | AChE/Urease Inhibition |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.